molecular formula C12H13ClN2O2 B1399330 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one CAS No. 1316219-88-1

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B1399330
M. Wt: 252.69 g/mol
InChI Key: OLUPLTNOOIZEHH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,7-Diazaspiro[4.4]nonan-2-one . This compound is a solid and is used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one” were not found, similar compounds such as 1,7-Diazaspiro[4.4]nonan-2-one are synthesized through various chemical reactions .


Molecular Structure Analysis

The molecular structure of similar compounds like Spiro[4.4]nonan-2-one has been analyzed . It has a molecular formula of C9H14O .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Spiro[4.4]nonan-2-one have been analyzed . It has a density of 1.0±0.1 g/cm3, boiling point of 213.1±8.0 °C at 760 mmHg, and a molar refractivity of 39.8±0.4 cm3 .

Scientific Research Applications

Structural and Synthesis Studies

  • The compound has been studied for its structural characteristics and synthesis processes. For instance, Grassi et al. (2002) investigated the structure of related compounds like 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one through X-ray crystal-structure analysis and ab initio and DFT calculations (Grassi, Cordaro, Bruno, & Nicolò, 2002).

Biological Activity

  • A variety of diazaspiro compounds have been synthesized and tested for their biological activity. Rajanarendar et al. (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and their analogs, showing significant biological activity against standard strains (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).

Antihypertensive Properties

Antimicrobial and Antifungal Activities

  • The compound and its derivatives have been investigated for antimicrobial and antifungal activities. For instance, Al-Ahmadi and El-zohry (1995) worked on spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and reported their potential as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

properties

IUPAC Name

3-(4-chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-9-1-3-10(4-2-9)15-8-12(17-11(15)16)5-6-14-7-12/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUPLTNOOIZEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(C(=O)O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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